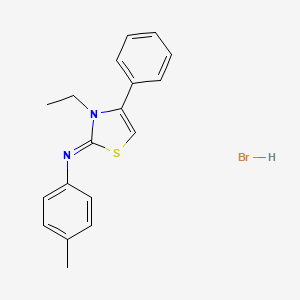
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a useful research compound. Its molecular formula is C18H19BrN2S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of substituents such as the ethyl and phenyl groups enhances its interaction with biological targets. The hydrobromide salt form is often used to improve solubility and bioavailability.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazol-2(3H)-imine compounds showed promising antifungal activity against Candida albicans and Candida parapsilosis. Specifically, compound 2e demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole . This suggests that similar structural motifs in this compound may confer antifungal properties.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of monoamine oxidase (MAO) has been explored, with related thiadiazole compounds showing significant inhibitory effects. For example, some derivatives exhibited IC50 values as low as 0.060 μM against MAO-A . This indicates that this compound could similarly inhibit MAO activity, contributing to its antidepressant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Interaction : Its lipophilic character allows it to interact with cell membranes, potentially disrupting fungal cell integrity.
- Receptor Modulation : The compound might modulate receptor activity linked to neurotransmitter systems, influencing mood and behavior.
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives:
- Antifungal Efficacy :
- Cytotoxicity :
- Structure-Activity Relationship (SAR) :
Summary of Research Findings
特性
IUPAC Name |
3-ethyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHJIIAJRDUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














